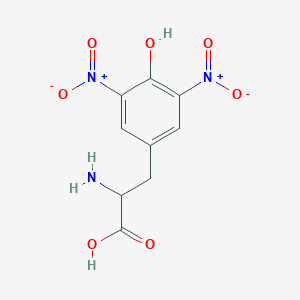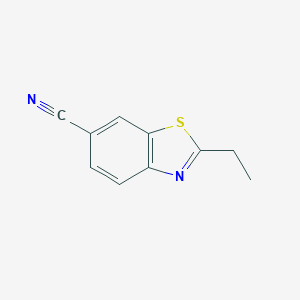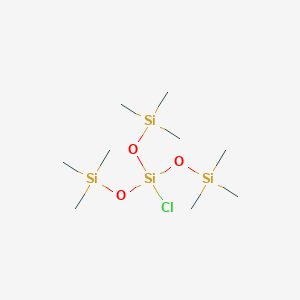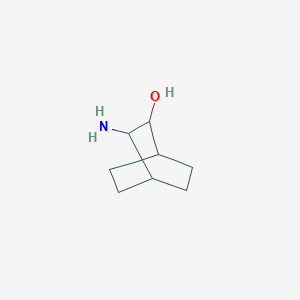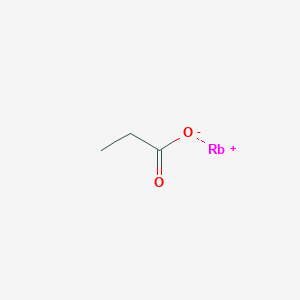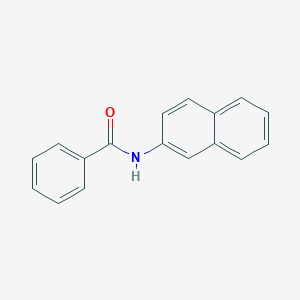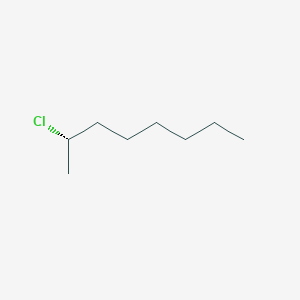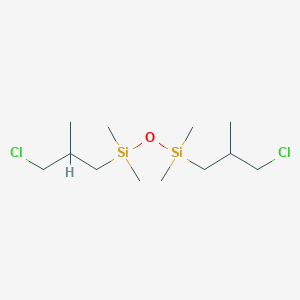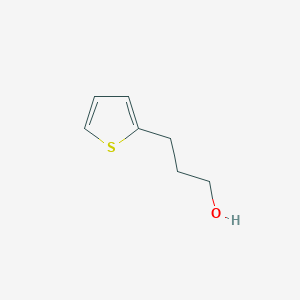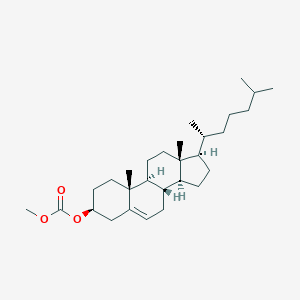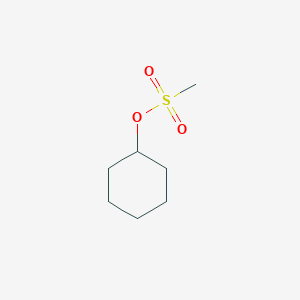
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, also known as ECD, is a cyclic ether compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol. ECD is an important chemical compound that has a wide range of applications in various fields of research.
Wirkmechanismus
The mechanism of action of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is not fully understood, but it is believed to act as a Lewis acid catalyst, promoting various chemical reactions. 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been shown to be effective in promoting the formation of cyclic ethers, as well as in the synthesis of various organic compounds.
Biochemische Und Physiologische Effekte
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has not been extensively studied in terms of its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered to be safe for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan in lab experiments is its ability to promote various chemical reactions. It is also relatively inexpensive and easy to obtain. However, one limitation of using 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is its low boiling point, which can make it difficult to handle in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan. One area of interest is the development of new methods for synthesizing 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan with improved yields and purity. Another area of interest is the use of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan as a catalyst in new chemical reactions, particularly those involving the synthesis of pharmaceuticals and other high-value compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan, as well as its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan has been widely used in scientific research due to its unique properties and applications. One of the most common uses of 2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan is as a solvent for various chemical reactions. It is also used as a reagent in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
CAS-Nummer |
16278-06-1 |
|---|---|
Produktname |
2-(1-Ethylcyclopropyl)-2-methyl-1,3-dioxolan |
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
2-(1-ethylcyclopropyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C9H16O2/c1-3-9(4-5-9)8(2)10-6-7-11-8/h3-7H2,1-2H3 |
InChI-Schlüssel |
BLQNGAUNTBWUFL-UHFFFAOYSA-N |
SMILES |
CCC1(CC1)C2(OCCO2)C |
Kanonische SMILES |
CCC1(CC1)C2(OCCO2)C |
Synonyme |
1,3-Dioxolane, 2-(1-ethylcyclopropyl)-2-methyl- |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


